molecular formula C17H26N2O3S B4938998 N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4938998
M. Wt: 338.5 g/mol
InChI Key: LOOFLYPHHOYLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CGP 49823A, is a compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide 49823A is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones. By inhibiting DPP-IV, this compound 49823A can increase the levels of incretin hormones, which can lead to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
This compound 49823A has been shown to have various biochemical and physiological effects. In animal studies, this compound 49823A has been shown to increase plasma levels of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are incretin hormones that stimulate insulin secretion. This compound 49823A has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound 49823A has been shown to have vasodilatory effects and to improve endothelial function in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide 49823A has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in various physiological processes. This compound 49823A is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, this compound 49823A has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to maintain steady-state levels of the compound. In addition, this compound 49823A has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide 49823A. One area of interest is the potential therapeutic applications of this compound 49823A in diabetes and metabolic disorders. Another area of interest is the role of this compound 49823A in neuroprotection and cognitive enhancement. In addition, further studies are needed to elucidate the mechanism of action of this compound 49823A and to identify potential off-target effects of the compound. Finally, the development of more stable and selective DPP-IV inhibitors may lead to improved therapeutic agents for the treatment of diabetes and other diseases.

Synthesis Methods

The synthesis of N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide 49823A involves the reaction of N-methylglycine with cyclohexyl isocyanate and 2,5-dimethylbenzenesulfonyl chloride. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide 49823A has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, this compound 49823A has been shown to have neuroprotective effects and to enhance learning and memory. In oncology, this compound 49823A has been studied for its potential as a chemotherapy agent. In cardiovascular diseases, this compound 49823A has been shown to have vasodilatory effects and to improve endothelial function.

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-9-10-14(2)16(11-13)23(21,22)19(3)12-17(20)18-15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOFLYPHHOYLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.